Pluripotin

概要

説明

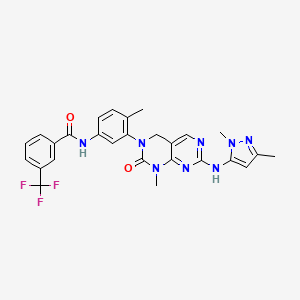

プリポチン、別名SC1は、興味深い特性を持つ化合物です。これはERK1(細胞外シグナル調節キナーゼ1)とRasGAP(Ras GTPase活性化タンパク質)の二重阻害剤として作用します。その化学構造は、炭素27原子、水素25原子、フッ素3原子、窒素8原子、酸素2原子で構成され、分子量は550.54 g/molです .

2. 製法

合成経路:

プリポチンは、特定の経路を使用して合成できます。残念ながら、詳細な合成経路は文献では容易に入手できません。カスタム合成サービスは、研究目的でこの化合物を提供できます。

工業生産:

プリポチンの大規模な工業生産方法に関する情報は限られています。研究者は、主に実験室での合成によってそれを得ています。

準備方法

Synthetic Routes:

Industrial Production:

Information on large-scale industrial production methods for pluripotin is limited. Researchers primarily obtain it through laboratory synthesis.

化学反応の分析

プリポチンは、酸化、還元、置換など、さまざまな化学反応を起こします。いくつかの重要な側面を調べてみましょう:

-

酸化と還元

- プリポチンはレドックス反応に関与し、官能基を変える可能性があります。

- 酸化によく使用される試薬には、過マンガン酸カリウム(KMnO₄)や過酸化水素(H₂O₂)があります。

- 還元反応には、水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が関与することがよくあります。

-

置換反応

- プリポチンは、求核置換または求電子置換を受けることができます。

- 求核置換は、求核剤(アミン、チオールなど)が官能基を置き換えることで起こります。

- 求電子置換は、求電子剤(ハロゲン、アシルクロリドなど)が水素原子を置き換えることで起こります。

-

主要な生成物

- これらの反応で生成される特定の生成物は、反応条件と存在する置換基によって異なります。

- プリポチンの正確な反応性を解明するためには、さらなる研究が必要です。

科学的研究の応用

Key Applications

-

Maintenance of Pluripotency in Stem Cells

- Description : Pluripotin has been shown to sustain the self-renewal of mouse embryonic stem cells without the presence of feeder cells or LIF.

- Case Study : In a study where mESCs were cultured with varying concentrations of this compound, it was demonstrated that concentrations of 100 nM and 300 nM maintained pluripotency markers (Oct4, Sox2, Nanog) effectively, while higher concentrations exhibited toxicity .

-

Cancer Stem Cell Research

- Description : this compound serves as a tool to investigate cancer stem cell biology by promoting the growth and maintenance of these cells.

- Case Study : Research indicated that this compound could enhance the growth of hematopoietic stem cells while suppressing the expansion of non-stem cell populations like fibroblasts. This specificity highlights its potential in targeting cancer stem cells for therapeutic purposes .

-

Regenerative Medicine

- Description : The ability to maintain pluripotent stem cells positions this compound as a candidate for regenerative therapies aimed at tissue repair and regeneration.

- Clinical Trials : Several ongoing clinical trials are exploring the use of pluripotent stem cell derivatives in treating conditions such as spinal cord injuries and degenerative diseases. However, detailed outcomes from these trials are still pending publication .

-

Extracellular Vesicle Research

- Description : The extracellular vesicles derived from pluripotent stem cells hold promise for regenerative therapy applications.

- Research Insight : While direct clinical data on extracellular vesicles from pluripotent stem cells remain limited, pre-clinical studies suggest their potential in mediating tissue repair processes .

Data Table: Summary of this compound Applications

作用機序

プリポチンがその効果を発揮する正確なメカニズムは、現在も研究中です。これは、ERK1とRasGAP経路の調節に関与している可能性があります。これらの経路は、細胞シグナル伝達、増殖、分化を調節します。

6. 類似化合物の比較

プリポチンのユニークさは、ERK1とRasGAPの二重阻害にある一方で、他の関連する化合物も存在します。残念ながら、現時点では、類似の化合物の包括的なリストはありません。

類似化合物との比較

While pluripotin’s uniqueness lies in its dual inhibition of ERK1 and RasGAP, other related compounds exist. Unfortunately, I don’t have a comprehensive list of similar compounds at the moment.

生物活性

Pluripotin, also known as SC1, is a small molecule that has garnered attention for its unique biological activities, particularly in the context of embryonic stem cell (ESC) maintenance and cancer research. This article explores the compound's mechanisms of action, its effects on stem cells and cancer cells, and relevant case studies that highlight its potential applications.

- Chemical Name: N-[3-[7-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]-1,4-dihydro-1-methyl-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

- CAS Number: 839707-37-8

- Molecular Formula: C23H20F3N5O

- Purity: ≥98%

This compound functions primarily as a dual inhibitor of two critical proteins: extracellular signal-regulated kinase 1 (ERK1) and RasGAP. By inhibiting these proteins, this compound plays a significant role in maintaining the self-renewal of ESCs and preventing their differentiation. This mechanism allows ESCs to propagate in the absence of leukemia inhibitory factor (LIF), which is traditionally essential for their maintenance .

Biological Activity in Stem Cells

Research has demonstrated that this compound effectively maintains pluripotency in murine ESCs. The compound inhibits the phosphorylation of ERK1/2 proteins, which are involved in differentiation pathways. A study indicated that after treatment with this compound, levels of phospho-ERK1/2 decreased significantly within minutes, suggesting rapid action on its targets .

Key Findings:

- Self-Renewal Maintenance: this compound enables ESCs to remain undifferentiated without external factors.

- Inhibition of Differentiation Pathways: It disrupts pathways traditionally believed to be essential for maintaining pluripotency, such as BMP and Wnt signaling .

Biological Activity in Cancer Research

This compound's role extends beyond stem cell biology; it has been investigated for its effects on cancer stem cells (CSCs). In a study involving various colon cancer cell lines from the NCI60 panel, this compound was shown to enhance tumorigenicity and clonogenic activity. The treatment resulted in increased expression of CSC markers such as CD133 and CD44, indicating a potential role in promoting a CSC phenotype .

Case Study Overview:

- Tumor Formation: In vivo experiments indicated a statistically significant increase in tumor formation rates among SC-1 treated groups compared to controls (p < 0.04).

- Clonogenic Efficiency: Enhanced cloning efficiencies were observed post-treatment, suggesting that this compound may facilitate the expansion of CSC populations.

| Tumor Line | Control Tumor Take Rate | SC-1 Treated Tumor Take Rate | p-value |

|---|---|---|---|

| HCT-15 | 0% | 100% | N/A |

| Other Lines | 10/35 | 19/35 | 0.04 |

Inhibitory Effects on Kinases

This compound also exhibits inhibitory effects on various kinases involved in cellular signaling pathways. Notably:

特性

IUPAC Name |

N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZFRTJWEIHFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839707-37-8 | |

| Record name | 839707-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。